molecular formula C22H21NO6 B253625 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE

Cat. No.: B253625
M. Wt: 395.4 g/mol
InChI Key: NOXAIIKFHLFPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE: is a complex organic compound that features a benzodioxole moiety and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Chromenone Structure: The chromenone structure can be synthesized by the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.

    Coupling Reaction: The final step involves coupling the benzodioxole and chromenone structures through a propanamide linker. This can be done using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the chromenone ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activities.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and chromenone moieties may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-2-oxo-2H-chromen-3-yl)propanamide: Lacks the methoxy group on the chromenone ring.

    N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-2-oxo-2H-chromen-3-yl)propanamide: Lacks the methyl group on the chromenone ring.

Uniqueness

The presence of both the methoxy and methyl groups on the chromenone ring in N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE may enhance its biological activity and chemical reactivity compared to similar compounds. This unique combination of functional groups can lead to distinct interactions with molecular targets and different chemical behavior.

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C22H21NO6/c1-13-16-5-4-15(26-2)10-19(16)29-22(25)17(13)6-8-21(24)23-11-14-3-7-18-20(9-14)28-12-27-18/h3-5,7,9-10H,6,8,11-12H2,1-2H3,(H,23,24)

InChI Key

NOXAIIKFHLFPJK-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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